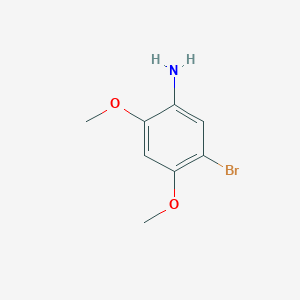

5-Bromo-2,4-dimethoxyaniline

Description

Significance of Aniline (B41778) Derivatives as Core Scaffolds in Synthetic Chemistry

Aniline, with its simple structure of a phenyl group attached to an amino group, is a foundational building block in organic synthesis. wikipedia.org Its derivatives are integral to the production of a vast range of industrial and pharmaceutical products. sci-hub.se The amino group makes aniline and its derivatives highly reactive, particularly in electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.orgbyjus.com This reactivity has been harnessed for the synthesis of dyes, polymers, and a multitude of medicinal agents, including analgesics and antibiotics. sci-hub.seopenaccessjournals.com The versatility of aniline derivatives as reactants is a key reason for their widespread use in creating more complex molecular architectures. wisdomlib.org

Strategic Role of Halogenation in Modulating Electronic and Steric Properties of Aniline Rings

Halogenation, the introduction of halogen atoms such as bromine, chlorine, or fluorine, is a powerful tool for fine-tuning the properties of aniline derivatives. Halogens are electron-withdrawing groups, and their presence on the aniline ring can significantly alter its electronic properties. scbt.com This electronic modulation affects the reactivity of the molecule in subsequent chemical transformations. scbt.com For instance, the presence of a bromine atom can facilitate cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the size of the halogen atom introduces steric hindrance, which can direct the regioselectivity of future reactions, ensuring that new functional groups are added to specific positions on the ring.

Overview of 5-Bromo-2,4-dimethoxyaniline as a Versatile Synthetic Intermediate

This compound is a halogenated aniline derivative that has garnered attention as a valuable synthetic intermediate. biosynth.comcalpaclab.com Its structure features a bromine atom at the 5-position and two methoxy (B1213986) groups at the 2- and 4-positions of the aniline ring. This specific arrangement of substituents imparts a unique combination of electronic and steric properties, making it a versatile tool for organic chemists. The methoxy groups are electron-donating, which, in conjunction with the electron-withdrawing bromine atom, creates a distinct pattern of reactivity. This compound serves as a precursor in the synthesis of various biologically active molecules and complex organic structures. biosynth.comevitachem.com

Historical Context and Evolution of Research on Related Brominated Dimethoxyanilines

Research into brominated dimethoxyanilines is part of the broader exploration of halogenated organic compounds. The development of efficient bromination techniques has been crucial. For instance, the Sandmeyer reaction, discovered in 1884, provides a classic method for converting aryl amines into aryl halides, including bromides. nih.gov Over the years, research has focused on developing more selective and milder bromination reagents and conditions. nih.gov The study of related compounds, such as 2-bromo-4,5-dimethoxyaniline (B91357) and various other substituted anilines, has contributed to a deeper understanding of structure-activity relationships and has paved the way for the rational design of new synthetic strategies and target molecules. nih.govbiosynth.comossila.com For example, studies on the synthesis of 2,6-dimethoxy-1,4-benzoquinone (B191094) have utilized dimethoxyaniline intermediates, highlighting the importance of these scaffolds in accessing complex molecular targets.

Chemical Compound Information

Table 1: Compound Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 169883-36-7 biosynth.com |

| Molecular Formula | C8H10BrNO2 biosynth.com |

| Molecular Weight | 232.1 g/mol biosynth.com |

| SMILES | COC1=CC(=C(C=C1N)Br)OC biosynth.com |

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 169883-36-7 biosynth.com | C8H10BrNO2 biosynth.com |

| Aniline | 62-53-3 wikipedia.org | C6H5NH2 wikipedia.org |

| 2,4,6-tribromoaniline | 147-82-0 | C6H4Br3N |

| 2-bromo-4,5-dimethoxyaniline | 16791-41-6 nih.gov | C8H10BrNO2 nih.gov |

| 2,6-dimethoxy-1,4-benzoquinone | 530-55-2 | C8H8O4 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCWCTCUSSOSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603884 | |

| Record name | 5-Bromo-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169883-36-7 | |

| Record name | 5-Bromo-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Intrinsic Reactivity of 5 Bromo 2,4 Dimethoxyaniline

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is a primary site for transformations aimed at carbon-carbon or carbon-heteroatom bond formation. Its reactivity is, however, significantly modulated by the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Activated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgscribd.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 5-Bromo-2,4-dimethoxyaniline, the benzene (B151609) ring is substituted with two methoxy (B1213986) groups (-OCH₃) and a primary amine group (-NH₂), both of which are strong electron-donating groups (EDGs). These groups increase the electron density on the aromatic ring, which deactivates it towards nucleophilic attack. Furthermore, they would destabilize the anionic Meisenheimer intermediate, making the SNAr pathway energetically unfavorable under standard conditions. Consequently, direct displacement of the bromide by a nucleophile via a classical SNAr mechanism is not a characteristic reaction for this substrate.

Radical Mechanisms in C-Br Bond Activation

While ionic pathways like SNAr are disfavored, the C-Br bond can be activated through radical mechanisms. Modern synthetic methods, particularly those involving transition-metal catalysis, enable the homolytic cleavage of aryl-halide bonds to generate aryl radical intermediates. These reactive species can then participate in a variety of bond-forming reactions.

Proton-coupled electron transfer (PCET) has emerged as a powerful strategy for activating strong chemical bonds by avoiding high-energy ionic intermediates. acs.org This mechanism can facilitate the generation of free radical intermediates from common organic functional groups. acs.org In the context of this compound, photoredox catalysis or other transition-metal-mediated processes could potentially be employed to induce a single-electron transfer, leading to the formation of a radical anion which then expels a bromide ion to give the corresponding aryl radical. This aryl radical is a versatile intermediate for forging new bonds. While specific studies on this compound are not prevalent, this approach is generally applicable to electron-rich aryl bromides.

Reactivity of the Primary Amine Functionality

The primary amine group is a rich hub of reactivity, serving as a nucleophile and as a precursor to other important functional groups.

Electrophilic Functionalization (e.g., Acylation, Alkylation, Sulfonamidation)

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to readily react with a range of electrophiles.

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides. This reaction is often used to protect the amine functionality during subsequent synthetic steps. For instance, the related compound 2,4-dimethoxyaniline (B45885) can be protected with acetic anhydride (B1165640). ias.ac.in

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. For example, N-alkylation has been demonstrated on related bromo-dimethoxyphenyl sulfonamide systems to produce secondary amines. nih.gov

Sulfonamidation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This reaction is well-documented for substituted anilines and has been performed on related dimethoxyanilines to create complex molecular scaffolds. nih.govacs.org

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetic Anhydride | Amide |

| Alkylation | Benzyl Chloride | Secondary Amine |

| Sulfonamidation | p-Toluenesulfonyl Chloride | Sulfonamide |

Diazotization and Subsequent Aryl Transformations

Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form arenediazonium salts. scribd.com This transformation is a cornerstone of aromatic chemistry, as the diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents.

A study involving this compound demonstrated its conversion to a diazonium salt, which was then reacted with pyrrolidine. escholarship.org Other common subsequent transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts. scribd.com

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Replacement by -OH: Heating the aqueous solution of the diazonium salt.

Azo Coupling: Reacting the diazonium salt with an activated aromatic ring (like a phenol (B47542) or another aniline) to form an azo compound. These products are often intensely colored and used as dyes. scribd.combohrium.com

Reductive Amination Reactions

Reductive amination is a method to form amines by reacting an aldehyde or ketone with an amine, followed by reduction of the intermediate imine or enamine. sigmaaldrich.com In this context, this compound would serve as the nucleophilic amine component.

Studies on the closely related 2,4-dimethoxyaniline show it can be a challenging substrate for reductive amination due to its steric hindrance and reduced nucleophilicity. 5z.com Research comparing one-step and two-step reductive amination procedures found that a one-step process, where the imine formation and reduction occur concurrently, was significantly more effective for sterically hindered amines like 2,4-dimethoxyaniline. 5z.com This approach, often employing reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), cleanly yields the desired secondary amine product with minimal byproducts. 5z.comrsc.org

Table: Reductive Amination of 2,4-Dimethoxyaniline 5z.com

| Amine | Reaction Process | Product Purity |

| 2,4-Dimethoxyaniline | Two-Step | 59% |

| 2,4-Dimethoxyaniline | One-Step | >95% |

This data highlights the importance of reaction conditions when using sterically demanding anilines in reductive amination protocols.

Electronic and Steric Influence of Methoxy Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic and steric interplay of its substituents: an amino group, two methoxy groups, and a bromine atom. The methoxy groups (-OCH₃), in particular, play a critical role in activating the ring and directing the regiochemical outcome of electrophilic substitution reactions.

Directing Effects and Activation of the Aromatic Ring System

The donation of a lone pair of electrons from the oxygen of the methoxy groups and the nitrogen of the amino group preferentially increases the electron density at the ortho and para positions relative to each substituent. libretexts.orgyoutube.com This effect stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution, lowering the activation energy for attacks at these positions. libretexts.org Consequently, these groups are classified as ortho, para-directors. libretexts.orgyoutube.com

In this compound, the directing effects of the activating groups are cooperative. The amino group at C1 directs incoming electrophiles to the C2 (occupied), C4 (occupied), and C6 positions. The methoxy group at C2 directs towards C1 (occupied), C3, and C5 (occupied). The methoxy group at C4 directs towards C3 and C5 (occupied). The confluence of these directing effects strongly activates the C3 and C6 positions for electrophilic attack.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C1 | Strongly Activating | ortho, para |

| Methoxy (-OCH₃) | C2 | Strongly Activating | ortho, para |

| Methoxy (-OCH₃) | C4 | Strongly Activating | ortho, para |

| Bromo (-Br) | C5 | Weakly Deactivating | ortho, para |

Table 1: Summary of Substituent Effects on the Aromatic Ring of this compound.

Comparative Studies on Dimethoxy Aniline (B41778) Isomers and Their Reactivity Profiles

The substitution pattern of the methoxy groups on the aniline ring significantly alters the molecule's reactivity profile. Comparing this compound with other dimethoxy aniline isomers reveals important structure-reactivity relationships.

3,5-Dimethoxyaniline (B133145): This isomer is highly reactive in electrophilic substitution reactions. The two methoxy groups and the amino group cooperatively direct incoming electrophiles to the C2, C4, and C6 positions. This high degree of activation and clear regioselectivity makes it a valuable starting material in synthesis, such as in the highly regioselective Friedel-Crafts alkylation to produce para-substituted products. researchgate.net The synthesis of certain fibroblast growth factor receptor (FGFR) inhibitors has utilized 4-bromo-3,5-dimethoxyaniline, highlighting the synthetic utility of this substitution pattern. tandfonline.com

2,6-Dimethoxyaniline: In this isomer, the methoxy groups are positioned ortho to the amino group. This arrangement introduces significant steric hindrance around the amino group and the C3/C5 positions. While the ring is electronically activated, this steric bulk can limit its reactivity in certain reactions. However, the electron-rich nature of the ring still facilitates electrophilic substitution, primarily at the para position (C4).

3,4-Dimethoxyaniline (B48930): With methoxy groups at the C3 and C4 positions, the directing effects are less harmonized compared to the 3,5-isomer. The C4-methoxy and C1-amino groups direct to the C5 position, while the C3-methoxy group directs to the C2 and C6 positions. This can lead to mixtures of products in some electrophilic substitution reactions.

2,4-Dimethoxyaniline: This is the parent, non-brominated version of the title compound. It is highly activated and used in the synthesis of various heterocyclic scaffolds. ias.ac.inresearchgate.net The strong activation by the 2- and 4-methoxy groups, along with the amino group, directs substitution primarily to the unoccupied 3- and 5-positions. The introduction of a bromine atom at the 5-position, as in this compound, occupies one of these highly activated sites, thereby channeling subsequent electrophilic attacks to the remaining C3 and C6 positions.

The reactivity of brominated dimethoxy aniline isomers also provides insight. For instance, 2-Bromo-4,5-dimethoxyaniline (B91357) serves as a key intermediate in pharmaceutical synthesis. Its reactivity is influenced by the interplay of the amine, two methoxy groups, and the bromine atom. In contrast, some isomers like 2-Bromo-3,5-dimethoxyaniline are noted for thermal instability, which limits their synthetic applications compared to more stable analogs. Studies on a series of N-(methoxyphenyl)benzenesulphonamides, which included derivatives of 2,5-dimethoxyaniline (B66101) and its 4-bromo analog, found that this substitution pattern yielded potent cytotoxic compounds, demonstrating how the arrangement of bromo and methoxy groups can be tuned for specific biological activities. nih.govcsic.es

| Compound | Key Structural Features | Reactivity Profile Highlights |

| This compound | Methoxy groups at C2, C4; Bromo at C5 | Highly activated ring; directs further substitution to C3 and C6. |

| 3,5-Dimethoxyaniline | Methoxy groups at C3, C5 | Highly activated and regioselective; substitution favored at C2, C4, C6. researchgate.net |

| 2,6-Dimethoxyaniline | Methoxy groups at C2, C6 | Steric hindrance around the amino group; substitution favored at C4. |

| 3,4-Dimethoxyaniline | Methoxy groups at C3, C4 | Activated ring; can lead to mixtures of isomers upon substitution. nih.gov |

| 2-Bromo-4,5-dimethoxyaniline | Methoxy groups at C4, C5; Bromo at C2 | Key intermediate in pharmaceutical synthesis. |

Table 2: Comparative Reactivity Profiles of Selected Dimethoxy Aniline Isomers.

Transition Metal Catalyzed Cross Coupling Reactions Employing 5 Bromo 2,4 Dimethoxyaniline

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For 5-bromo-2,4-dimethoxyaniline, this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups, significantly diversifying the molecular structure. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Before performing the Suzuki-Miyaura coupling, the requisite organoboron species must be available. While many boronic acids are commercially available, they can also be synthesized from the corresponding aryl halide. The Miyaura borylation is a palladium-catalyzed reaction that couples an aryl halide with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), to form a stable boronic ester. This allows for a two-step, one-pot sequence where this compound could first be converted to its corresponding boronic ester, which is then coupled with a different aryl halide.

The mechanism of the Miyaura borylation involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronic ester. A crucial aspect of this reaction is the choice of base; a weak base like potassium acetate (B1210297) (KOAc) is typically used. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupling products. In some cases, even with weak bases, the formation of biaryl side products from this competitive reaction can be a significant issue, particularly with electron-rich or sterically hindered substrates.

| Component | Example Reagent/Condition | Function |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Borylating agent |

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyzes C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the palladium complex |

| Solvent | Dioxane, DMSO, Toluene | Reaction medium |

The success of the Suzuki-Miyaura coupling of this compound heavily relies on the chosen palladium catalyst system. The aniline (B41778) contains two electron-donating groups (amino and methoxy), which can influence the reactivity of the C-Br bond. While the C-Br bond is generally reactive in oxidative addition, substrates with unprotected ortho-anilines can be challenging. Therefore, careful optimization of the catalyst, ligand, base, and solvent is often necessary.

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that stabilize the active Pd(0) species and promote the key steps of the catalytic cycle. Ligands such as SPhos and XPhos, part of the dialkylbiaryl phosphine family, have shown remarkable efficiency for coupling unactivated aryl chlorides and bromides, often at low catalyst loadings. For ortho-bromoaniline substrates, specific palladacycle precatalysts like CataCXium A Pd G3 have been identified as uniquely effective. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, 2-MeTHF, often with water) also plays a critical role in reaction efficiency.

| Catalyst/Precatalyst | Ligand | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, aryl iodides/bromides |

| PdCl₂(dppf) | dppf | Aryl bromides, heteroaryl halides |

| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Electron-rich/hindered aryl bromides/chlorides |

| CataCXium A Pd G3 | CataCXium A | ortho-substituted anilines |

The Suzuki-Miyaura reaction is known for its broad functional group tolerance, allowing this compound to be coupled with a wide variety of organoboron reagents. This includes arylboronic acids bearing both electron-donating and electron-withdrawing substituents, heteroarylboronic acids (e.g., pyridine, thiophene, furan), and alkenylboronic acids.

However, limitations can arise. Sterically hindered coupling partners, such as ortho-disubstituted arylboronic acids, can slow down the transmetalation step, leading to lower yields or requiring more forcing conditions. Furthermore, certain boronic acids, particularly some 2-heteroarylboronic acids (like 2-furanboronic acid) and polyfluorophenylboronic acids, are prone to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions. This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product. The development of highly active catalysts that operate at lower temperatures and shorter reaction times has been a key strategy to overcome this limitation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide with an amine. This reaction has become a cornerstone of medicinal and materials chemistry due to its wide applicability and functional group tolerance, largely replacing harsher classical methods. For this compound, this reaction is not used on the substrate itself, but rather on its derivatives, as the primary amino group would typically be protected first or could lead to self-coupling or catalyst inhibition. However, the principles of the reaction are critical for understanding how related bromoaniline structures are functionalized.

The reaction mechanism follows a catalytic cycle similar to the Suzuki coupling: oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the palladium center, deprotonation of the amine by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

The scope of the Buchwald-Hartwig amination is exceptionally broad, encompassing the coupling of aryl halides with a vast range of nitrogen nucleophiles. This includes primary and secondary alkyl- and arylamines. The development of sophisticated ligand systems has been crucial to this success. For instance, bidentate ligands like BINAP and DPPF were early breakthroughs for coupling primary amines, while modern bulky monophosphine ligands (e.g., XPhos, tBuBrettPhos) have further expanded the scope to include challenging substrates like unprotected heterocyclic amines.

The reaction can also be extended to amides, sulfonamides, and carbamates as coupling partners. These less nucleophilic substrates often require more specialized conditions. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Soluble organic bases such as DBU have also been employed to avoid issues with heterogeneous reaction mixtures.

| Nucleophile Class | Examples | Key Considerations |

|---|---|---|

| Primary Alkylamines | n-Butylamine, Cyclohexylamine | Risk of dialkylation; requires selective ligands. |

| Secondary Amines | Morpholine, Di-n-butylamine | Generally good coupling partners. |

| Aryl Amines | Aniline, p-Toluidine | Effective coupling, widely used. |

| Amides & Carbamates | Benzamide, tert-Butyl carbamate | Less nucleophilic; may require stronger bases or more active catalysts. |

| Heterocyclic Amines | Imidazole, Pyrazole, Indole | Can inhibit catalyst; requires specialized ligands (e.g., tBuBrettPhos). |

The generally accepted catalytic cycle for the Buchwald-Hartwig amination provides a robust framework for understanding the reaction. Oxidative addition of the aryl bromide to the LPd(0) complex is often the rate-determining step. Following this, the amine coordinates to the LPd(Ar)(Br) intermediate. A base then removes a proton from the coordinated amine to generate a key palladium-amido complex, [LPd(Ar)(NR₁R₂)]. The final, product-forming step is reductive elimination, which releases the arylated amine and regenerates the LPd(0) catalyst.

Recent studies have provided deeper insights into the role of the base and other reaction components. For example, when using soluble organic bases like DBU with aryl triflates, the reaction can be inhibited by excess base. This is because the base can compete with the amine for coordination to the palladium center, leading to an off-cycle, unreactive DBU-bound palladium complex. The nature of the halide also plays a role; aryl bromides are often considered ideal substrates, as aryl iodides can sometimes form inhibitory iodide-bridged palladium dimers, while aryl chlorides are less reactive and require more active catalysts. The steric and electronic properties of both the phosphine ligand and the amine nucleophile significantly influence the rates of amine coordination and reductive elimination, making the optimization of these components essential for achieving high yields, especially with challenging substrates.

Sonogashira Cross-Coupling for C-C (sp) Bond Formation

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a premier method for the synthesis of substituted alkynes. uzh.ch This reaction has been successfully employed to functionalize this compound, leading to the formation of valuable 5-alkynyl-2,4-dimethoxyaniline derivatives. These products serve as key intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a copper(I) co-catalyst, typically copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) or diisopropylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction proceeds under mild conditions and generally affords good to excellent yields of the desired alkynylated product.

For instance, the coupling of this compound with phenylacetylene (B144264) under standard Sonogashira conditions yields 2,4-dimethoxy-5-(phenylethynyl)aniline. The reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes are summarized in the interactive data table below.

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 70 | 8 | 92 |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | 80 | 16 | 78 |

| (4-Methoxyphenyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Dioxane | 90 | 10 | 88 |

Note: The data in this table is representative and compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Other Advanced Cross-Coupling Methodologies (e.g., Kumada, Negishi, Stille)

Beyond the Sonogashira reaction, other powerful cross-coupling methodologies can be employed to functionalize this compound, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Kumada Cross-Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction is particularly effective for the formation of aryl-aryl or aryl-alkyl bonds. The reaction of this compound with an aryl or alkyl Grignard reagent, such as phenylmagnesium bromide, in the presence of a catalyst like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) would be expected to yield the corresponding 5-substituted-2,4-dimethoxyaniline. A notable advantage of the Kumada coupling is the high reactivity of Grignard reagents; however, this can also be a limitation due to their low tolerance for many functional groups. researchgate.net

Negishi Cross-Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, making the Negishi coupling a more versatile method for the synthesis of complex molecules. The coupling of this compound with an organozinc reagent, for example, phenylzinc chloride, in the presence of a palladium catalyst such as Pd(PPh₃)₄, would provide the arylated product.

Stille Cross-Coupling: The Stille reaction employs an organostannane reagent as the coupling partner for an organic halide, catalyzed by a palladium complex. wikipedia.org Organostannanes are stable to air and moisture and tolerate a wide range of functional groups, which makes the Stille coupling highly reliable and broadly applicable. wikipedia.org The reaction of this compound with an organostannane like tributyl(phenyl)stannane, catalyzed by a palladium source such as Pd(PPh₃)₄, would lead to the formation of the corresponding 5-phenyl-2,4-dimethoxyaniline. A significant drawback of the Stille reaction is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Comparative Analysis of Reactivity in Different Cross-Coupling Systems

The choice of a particular cross-coupling methodology for the functionalization of this compound depends on several factors, including the nature of the desired substituent, the presence of other functional groups in the molecule, and the desired reaction conditions.

The reactivity of this compound in these systems is influenced by both electronic and steric factors. The presence of two electron-donating methoxy (B1213986) groups and an amino group on the aromatic ring increases the electron density at the bromine-bearing carbon, which can affect the rate of oxidative addition to the metal catalyst, a key step in the catalytic cycle of these reactions.

A general comparison of the reactivity and applicability of these cross-coupling reactions with this compound is presented in the interactive data table below.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Sonogashira | Terminal Alkyne | Pd/Cu | Mild conditions, direct C(sp)-C(sp²) bond formation. uzh.ch | Limited to the introduction of alkynyl groups. |

| Kumada | Grignard Reagent (RMgX) | Ni or Pd | High reactivity of the nucleophile. organic-chemistry.org | Low functional group tolerance. researchgate.net |

| Negishi | Organozinc Reagent (RZnX) | Ni or Pd | Good functional group tolerance. wikipedia.orgorganic-chemistry.org | Air and moisture sensitivity of organozinc reagents. |

| Stille | Organostannane Reagent (RSnR₃) | Pd | Excellent functional group tolerance, air and moisture stable reagents. wikipedia.org | Toxicity of tin compounds and difficulty in byproduct removal. |

Derivatization and Selective Functionalization Strategies for 5 Bromo 2,4 Dimethoxyaniline

Chemical Transformations at the Bromine Position

The bromine atom on the aromatic ring of 5-Bromo-2,4-dimethoxyaniline serves as a valuable handle for introducing a wide array of substituents through reactions that replace the halogen.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely utilized method in organic synthesis for the conversion of aryl halides into organometallic reagents. clockss.org This transformation typically involves the reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. biosynth.com The exchange process is generally rapid and efficient, leading to the formation of a new organometallic species where the bromine atom is replaced by a metal, most commonly lithium.

In the case of this compound, treatment with an organolithium reagent would be expected to yield the corresponding aryllithium intermediate. The electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reactivity and stability of this intermediate.

A general representation of this reaction is as follows:

This newly formed aryllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the former bromine position.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The aryllithium species generated from the halogen-metal exchange is a key organometallic intermediate. These intermediates are highly reactive and are typically used in situ to react with various electrophiles.

Organolithium Reagents: As discussed, direct halogen-lithium exchange provides a straightforward route to the corresponding organolithium compound. This reagent can then be used in a variety of carbon-carbon bond-forming reactions.

Grignard Reagents: While direct reaction with magnesium metal is the most common method for preparing Grignard reagents, a halogen-metal exchange can also be employed. For instance, the aryllithium intermediate can be transmetalated with a magnesium halide, such as magnesium bromide, to form the corresponding Grignard reagent. Alternatively, direct reaction of this compound with activated magnesium (e.g., Rieke magnesium) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be the conventional approach to synthesize the Grignard reagent.

The formation of these organometallic intermediates opens up a vast array of synthetic possibilities, as summarized in the table below.

| Organometallic Intermediate | Method of Formation | Potential Subsequent Reactions with Electrophiles |

| Aryllithium | Halogen-lithium exchange with n-BuLi or t-BuLi | Aldehydes, ketones, esters, carbon dioxide, nitriles, etc. |

| Grignard Reagent | Direct reaction with Mg or transmetalation from aryllithium | Aldehydes, ketones, esters, nitriles, epoxides, etc. |

Modifications of the Amine Moiety

The primary amine group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

Formation of Amides, Ureas, and Thioureas

Amides: The amine group can be acylated to form amides through reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is a fundamental transformation in organic synthesis and is widely used to protect the amine group or to introduce a carbonyl functionality.

Ureas: Ureas can be synthesized from the reaction of the aniline (B41778) with isocyanates. excli.de This reaction is typically rapid and proceeds under mild conditions. Symmetrical ureas can also be formed through reactions with phosgene (B1210022) or its equivalents.

Thioureas: Similarly, thioureas can be prepared by reacting the aniline with isothiocyanates. This reaction is analogous to urea (B33335) formation and provides a route to sulfur-containing derivatives.

The following table summarizes these transformations:

| Derivative | Reagent | General Reaction Conditions |

| Amide | Acyl chloride or Acid anhydride (B1165640) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Urea | Isocyanate | Typically proceeds without a catalyst in a suitable solvent |

| Thiourea | Isothiocyanate | Generally proceeds without a catalyst in a suitable solvent |

Synthesis of Imines and Schiff Bases for Further Cyclization

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. harvard.eduacs.orgwikipedia.orgnih.gov This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent.

The formation of an imine introduces a new C=N double bond into the molecule, which can serve as a reactive handle for subsequent transformations. Of particular interest are intramolecular cyclization reactions where the newly formed imine participates in ring formation. The presence of the bromine atom at the 5-position offers a potential site for such cyclizations, for example, through palladium-catalyzed intramolecular Heck-type reactions. clockss.org

A generalized scheme for the formation of a Schiff base and its potential for cyclization is shown below:

Cyclization Reactions Utilizing the Aniline and Bromine Functions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive bromine atom, makes it an excellent substrate for various intramolecular cyclization reactions to construct heterocyclic ring systems. These reactions often involve the initial derivatization of the amine group to introduce a suitable tether that can subsequently react with the bromine-bearing position of the aromatic ring.

Palladium-catalyzed reactions are particularly powerful for this purpose. For instance, after acylation of the amine with a suitable unsaturated acid chloride, an intramolecular Heck reaction could be envisioned. clockss.org In this scenario, the palladium catalyst would oxidatively add to the carbon-bromine bond, and the resulting organopalladium species could then undergo an intramolecular insertion into the tethered double or triple bond, followed by elimination to form a new ring system.

Another important class of reactions for forming new rings from aryl halides and amines is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction can be used to form carbon-nitrogen bonds. While typically an intermolecular reaction, intramolecular variants can be employed to construct heterocyclic rings. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for C-N bond formation and can be adapted for intramolecular cyclizations. wikipedia.org

The general strategy for such cyclizations is outlined below:

The nature of the tether "Y" and the specific reaction conditions (catalyst, ligands, base, solvent) would determine the size and type of the resulting heterocyclic ring. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring can also influence the feasibility and outcome of these cyclization reactions.

Construction of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound often proceeds through a multi-step approach, beginning with the strategic functionalization of the parent molecule. One key strategy involves the conversion of the bromo-aniline into a boronate ester, a versatile intermediate for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon or carbon-heteroatom bonds necessary for ring closure.

A notable example is the palladium-catalyzed Miyaura borylation reaction. nih.gov In this process, this compound is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium acetate (B1210297). nih.gov This reaction selectively replaces the bromine atom with a boronate ester group, yielding 2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. nih.gov This intermediate is then primed for subsequent reactions, such as Suzuki coupling, to be linked to other molecular fragments, setting the stage for the eventual construction of a fused heterocyclic ring system. The aniline group on this intermediate can then participate in cyclization reactions to form nitrogen-containing heterocycles.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate, DMSO | 2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Miyaura Borylation |

Cascade and Domino Reactions for Complex Molecular Architectures

While true one-pot cascade or domino reactions starting directly from this compound to form complex polycyclic architectures are not extensively documented, the compound is a valuable precursor in sequential reactions that build molecular complexity. These multi-step sequences can be seen as a strategic pathway to complex molecules, where the initial derivatization of the aniline is the gateway step.

One such derivatization is the conversion of the aniline group into a highly reactive isocyanate. This is achieved by treating this compound with phosgene in a suitable solvent. google.com The resulting 1-bromo-5-isocyanato-2,4-dimethoxybenzene is a versatile intermediate. google.com The isocyanate group can readily react with a variety of nucleophiles in subsequent steps to build more complex structures. For instance, reaction with another bifunctional molecule could initiate a sequence of bond-forming events, leading to the formation of heterocyclic rings such as quinazolinones or other fused systems in a stepwise fashion. Although not a single cascade reaction, this initial functionalization is a critical enabler for accessing complex molecular architectures.

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| This compound | Phosgene (20% solution in toluene), EtOAc | 1-bromo-5-isocyanato-2,4-dimethoxybenzene | 89% |

The synthesis of radiolabeled precursors for medical imaging also highlights the utility of this compound in building complex molecules through a series of planned reactions. The boronate ester derivative, once formed, can be further functionalized. For example, the amino group can be acylated with bromoacetyl bromide, and this product can then be coupled with another heterocyclic moiety to create a larger, more complex structure designed for specific biological targeting. nih.gov This sequential approach, while not a domino reaction in the strictest sense, demonstrates how functionalization of this compound initiates a synthetic pathway toward intricate molecular designs. nih.gov

Applications As a Synthetic Building Block in Complex Molecule and Heterocycle Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry. However, the role of 5-Bromo-2,4-dimethoxyaniline as a starting material for the following scaffolds is not documented in the available research.

Role in the Development of Advanced Materials and Functional Molecules

The unique electronic properties of substituted anilines make them attractive for materials science applications. Nevertheless, specific examples involving this compound are absent from the reviewed literature.

Radioligand Synthesis for Molecular Imaging Research

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of specific radioligands to visualize and quantify biological processes in vivo. These tracers consist of a molecule designed to bind to a specific biological target (like a receptor or enzyme) and a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The chemical scaffold of a potential PET tracer is crucial, as it dictates the binding affinity, selectivity, and pharmacokinetic properties of the final radioligand.

This compound serves as a highly valuable and versatile precursor in the synthesis of such advanced imaging agents. Its chemical structure offers several strategic advantages for radiochemists:

The aniline (B41778) functional group provides a reactive site for N-alkylation or acylation, allowing for the attachment of the radionuclide or coupling to other molecular fragments.

The bromo substituent can be utilized in various ways. It can be a site for palladium-catalyzed cross-coupling reactions to build more complex molecular frameworks or, in some cases, can be a leaving group for radiohalogenation.

The dimethoxy groups on the aromatic ring influence the molecule's lipophilicity and electronic properties, which can be fine-tuned to optimize blood-brain barrier penetration and target engagement.

While specific, detailed research on PET radioligands synthesized directly from this compound is not extensively published in peer-reviewed literature, its utility is demonstrated by its commercial availability for research and development purposes, including its stated use as a radioligand for PET imaging. Current time information in Pasuruan, ID. The synthetic strategies employed for structurally similar bromo-aniline and dimethoxy-benzyl precursors provide a clear blueprint for how this compound can be effectively utilized in this domain.

Illustrative Research Findings: Synthesis of Related PET Tracers

The development of PET tracers for the translocator protein (TSPO), a biomarker for neuroinflammation, provides a salient example of how related bromo-dimethoxyaryl precursors are used. The tracer [¹⁸F]PBR06 was successfully synthesized using a bromo-precursor, demonstrating a key strategy applicable to compounds like this compound. nih.gov In this synthesis, the bromo-substituted precursor undergoes a nucleophilic aromatic substitution reaction with K[¹⁸F]F/Kryptofix 2.2.2 to introduce the Fluorine-18 radionuclide.

Another pertinent example involves the synthesis of a PET probe for Bromodomain and Extra-Terminal (BET) proteins, where the synthesis of the core structure begins with a bromo-methoxy-aniline derivative, methyl 2-amino-4-bromo-5-methoxybenzoate. mdpi.com This starting material is elaborated through several steps, and the final precursor is radiolabeled via ¹¹C-methylation using [¹¹C]CH₃I. mdpi.com

These established methodologies highlight the potential of this compound as a foundational building block for creating novel PET radioligands for oncology, neuroscience, and other areas of medical research. The following table details the radiosynthesis of [¹⁸F]PBR06 from its bromo-precursor, illustrating a representative radiolabeling approach.

Interactive Data Table: Radiosynthesis of [¹⁸F]PBR06 from a Bromo-Precursor

| Parameter | Details |

| PET Tracer | [¹⁸F]PBR06 |

| Target | Translocator Protein (TSPO) |

| Precursor | Br-PBR06 (N-(2-bromoethyl)-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline) |

| Radionuclide | Fluorine-18 (¹⁸F) |

| Radiolabeling Reagent | K[¹⁸F]F/Kryptofix 2.2.2 |

| Reaction Conditions | DMSO, 140°C, 15 min |

| Purification Method | HPLC followed by Solid-Phase Extraction (SPE) |

| Radiochemical Yield (Decay Corrected) | 20-60% |

| Radiochemical Purity | >99% |

| Molar Activity (at EOB) | 37-222 GBq/μmol |

| Reference | nih.gov |

| EOB: End of Bombardment |

This example underscores a robust and effective strategy for radiofluorination that could be adapted for derivatives of this compound, leveraging the bromo-substituent as a handle for introducing the positron-emitting isotope. The development of such tracers is a critical step towards non-invasive diagnostic tools that can improve patient stratification and monitor therapeutic efficacy in real-time. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For 5-Bromo-2,4-dimethoxyaniline, DFT calculations can elucidate its fundamental chemical nature.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For aniline (B41778) and its derivatives, the orientation of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups relative to the benzene (B151609) ring is of particular interest. researchgate.net

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, this would involve studying the rotation around the C-N and C-O bonds. The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformer. consensus.app Studies on similar molecules, like 5,6-dimethoxy-1-indanone, have shown that the orientation of methoxy groups can significantly influence conformational stability. nih.gov Theoretical calculations for related aniline derivatives have been performed using DFT methods with basis sets such as 6-31+G(d,p) to determine optimized geometrical parameters. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline Derivative (Calculated via DFT) Note: This table provides example data for a related compound, 2-bromo-6-chloro-4-fluoroaniline, to illustrate the outputs of such a calculation, as specific data for this compound is not readily available. researchgate.net

| Parameter | Bond Length (Å) - B3LYP | Bond Angle (°) - B3LYP |

| C-Br | 1.895 | C(1)-C(2)-Br |

| C-N | 1.401 | C(1)-C(6)-N |

| C-C (ring avg.) | 1.393 | C-C-C (ring avg.) |

| N-H | 1.012 | H-N-H |

| Data sourced from theoretical calculations on 2-bromo-6-chloro-4-fluoroaniline. researchgate.net |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate several key electronic descriptors.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For substituted anilines, the energy gap can be influenced by the nature and position of the substituents on the aromatic ring. nrct.go.thtci-thaijo.org

Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.govtci-thaijo.org For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the bromine atom due to their high electronegativity, highlighting these as potential sites for interaction.

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This provides a quantitative measure of the electron distribution and can help in understanding the molecule's dipole moment and reactivity patterns.

Table 2: Example Frontier Molecular Orbital Energies and Related Parameters Note: This table presents typical data obtained from DFT calculations for substituted aromatic compounds to illustrate the concepts. nih.govnrct.go.th

| Parameter | Illustrative Value | Description |

| EHOMO | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.5 to 5.5 eV | Indicates chemical reactivity and stability |

| Ionization Potential | 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released when an electron is added |

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretches, bends, and torsions within the molecule. This comparison helps to validate the calculated optimized geometry. For complex molecules, this theoretical assignment is invaluable for interpreting the experimental spectra. researchgate.netdergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.tr The calculated chemical shifts are then compared to experimental values to aid in the structural elucidation of the compound and its isomers. researchgate.net

While specific studies on the reaction mechanisms of this compound are not widely available, DFT is a standard tool for such investigations. tci-thaijo.org This type of analysis involves mapping the potential energy surface for a chemical reaction. By identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states, chemists can determine the most likely reaction pathway and calculate the activation energies. This provides a deep understanding of the reaction's feasibility and kinetics.

Molecular Modeling and Docking Studies of Derivatives

While this compound itself may be a synthetic intermediate, its structural motifs are found in molecules with significant biological activity. Molecular modeling, particularly docking studies, is used to predict how these derivatives might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand. This information is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Derivatives of bromo-anilines and related structures have been investigated for their potential as anticancer agents by targeting receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). d-nb.infoijcce.ac.ir For instance, studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have shown that the bromo-substituted moiety can form key interactions, such as hydrogen bonds and pi-alkyl interactions, within the active site of VEGFR tyrosine kinase. d-nb.info Similarly, docking studies of quinazoline (B50416) derivatives bearing a 4-bromo-2-fluoroaniline (B1266173) moiety have demonstrated effective binding with VEGFR-2. ijcce.ac.ir Another related compound, 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, has been developed as a potent and selective agonist for the 5-HT2A serotonin (B10506) receptor, a key target in neuropsychiatric research. nih.gov

These studies indicate that the bromo-dimethoxy-phenyl scaffold, as present in this compound, can be a valuable component in the design of ligands that interact with specific biological macromolecules. The docking process reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and provides a binding energy score, which estimates the strength of the interaction.

Table 3: Illustrative Molecular Docking Results for Bromo-Substituted Aromatic Ligands with Protein Targets Note: This table provides example data from studies on various bromo-aromatic compounds to illustrate the outputs of docking simulations. d-nb.infoijcce.ac.ir

| Ligand Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interactions Noted |

| 5-Bromoindole Hydrazones | VEGFR Tyrosine Kinase | -7.0 to -8.0 | Hydrogen bonding, pi-alkyl interactions d-nb.info |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 | Effective binding within the active site ijcce.ac.ir |

| 4-Anilinoquinazolines | EGFR | -6.39 | Moderate binding affinity ijcce.ac.ir |

Ligand-Protein Binding Site Characterization

This compound, also known as 5BDMA, has been identified as a ligand with notable binding affinities that suggest its potential role in various biological processes. Studies have indicated that this compound can bind to copper, which may influence its uptake and distribution. biosynth.com Furthermore, its interaction with cell membranes has been observed, suggesting it could alter cellular functions related to protein and lipid synthesis. biosynth.com

As a versatile chemical entity, this compound has been utilized in the development of radioligands for Positron Emission Tomography (PET) imaging. biosynth.com This application underscores the compound's ability to interact with specific biological targets within the body. Biodistribution studies have shown its accumulation in kidney cells, among other tissues, highlighting its specific transit and localization properties. biosynth.com While the precise protein binding sites are a subject of ongoing investigation, its use as a building block for molecules targeting receptors like the sphingosine-1-phosphate receptor 2 further points to its significance in designing targeted therapeutic and diagnostic agents. nih.gov

High-Resolution Spectroscopic Characterization Techniques

The definitive structural and electronic properties of this compound are established through a suite of high-resolution spectroscopic methods. Each technique provides a unique piece of the puzzle, culminating in a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

In the carbon-13 (¹³C) NMR spectrum, eight distinct signals would be expected, corresponding to each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbons bonded to oxygen and bromine showing characteristic downfield shifts. Analysis of similar substituted anilines provides reference points for these expected values. rsc.orgbeilstein-journals.org

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Inferred Assignment |

|---|---|---|---|

| ¹H | 6.5 - 7.5 | Singlet | Aromatic H (C3-H) |

| ¹H | 6.0 - 7.0 | Singlet | Aromatic H (C6-H) |

| ¹H | 3.5 - 4.0 | Broad Singlet | -NH₂ |

| ¹H | 3.7 - 3.9 | Singlet | -OCH₃ (at C2) |

| ¹H | 3.7 - 3.9 | Singlet | -OCH₃ (at C4) |

| ¹³C | 140 - 160 | Singlet | Aromatic C-O |

| ¹³C | 130 - 145 | Singlet | Aromatic C-N |

| ¹³C | 110 - 125 | Singlet | Aromatic C-H |

| ¹³C | 90 - 105 | Singlet | Aromatic C-Br |

| ¹³C | 55 - 60 | Singlet | -OCH₃ |

Note: The data in this table is inferred from spectroscopic data of analogous compounds and represents expected values.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to exhibit strong absorptions corresponding to the N-H stretching of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present, usually around 1250-1350 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups will produce strong, characteristic bands, typically in the 1000-1300 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, generally between 500-650 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, providing strong signals for the aromatic ring vibrations. The combination of both techniques allows for a comprehensive vibrational fingerprint of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique Sensitivity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Asymmetric C-O-C Stretch (Ether) | 1200 - 1275 | IR |

| Symmetric C-O-C Stretch (Ether) | 1000 - 1075 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₁₀BrNO₂. calpaclab.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity for the molecular ion.

Fragmentation analysis provides further structural information. While specific HRMS fragmentation data for this compound is limited in the literature, logical fragmentation pathways for the non-brominated analog, 2,4-dimethoxyaniline (B45885), involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO). nih.gov For this compound, similar fragmentation would be expected, alongside potential cleavage of the C-Br bond.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrNO₂ |

| Monoisotopic Mass (⁷⁹Br) | 230.98949 Da |

| Monoisotopic Mass (⁸¹Br) | 232.98744 Da |

| Expected [M-CH₃]⁺ Fragment | 215.9634 Da / 217.9613 Da |

| Expected [M-CH₃-CO]⁺ Fragment | 187.9529 Da / 189.9508 Da |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and intermolecular interactions. At present, a published crystal structure for this compound is not available in the surveyed scientific literature.

However, analysis of similar structures, such as p-bromoaniline, reveals that such molecules typically crystallize in common space groups and exhibit intermolecular interactions like hydrogen bonding involving the amine group and van der Waals forces. researchgate.net A crystallographic study of this compound would definitively establish its solid-state conformation, including the planarity of the benzene ring and the orientation of the methoxy and amine substituents, providing invaluable data for computational modeling and understanding its interactions in a biological context.

Structure Activity Relationship Sar Studies of 5 Bromo 2,4 Dimethoxyaniline Derivatives

Influence of Halogen Atom (Bromine) on Molecular Recognition and Electronic Properties

The presence and position of a halogen atom, such as bromine, on a pharmacologically active molecule can significantly influence its molecular recognition and electronic properties. In the context of aniline (B41778) derivatives, the bromine atom's electronegativity and size play a crucial role in modulating the compound's interaction with biological targets.

Theoretical and experimental analyses of related bromo-substituted aromatic compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, provide insights into the effects of the bromine atom. nih.gov Computational studies using Density Functional Theory (DFT) can elucidate the electronic properties, including electron density distribution and molecular stability, which are affected by the bromine substituent. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity and specificity. Molecular modeling studies on bromo-dimethoxybenzaldehydes have shown that bromine can engage in intermolecular interactions, stabilizing the compound within a binding pocket. researchgate.net

In a series of quinazolinone derivatives investigated as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of a bromophenyl moiety at certain positions led to a significant improvement in inhibitory activity. mdpi.com This highlights the favorable contribution of the bromine atom to the compound's interaction with the enzyme's active site. The electronic properties conferred by the bromine atom can alter the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and thereby affecting its ability to form hydrogen bonds or ionic interactions.

Contribution of Methoxy (B1213986) Substituents to Binding Affinity and Specificity

Studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have demonstrated the importance of the dimethoxy substitution pattern for high-affinity binding to α1-adrenergic receptors. nih.gov The methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the receptor's binding site. Furthermore, their steric bulk can influence the orientation of the molecule within the binding pocket, leading to enhanced selectivity for a particular target.

In the synthesis of isatin (B1672199) derivatives, the use of 2,4-dimethoxyaniline (B45885) as a starting material has been explored, although with varying success compared to other substituted anilines, suggesting that the electronic nature of the dimethoxy-substituted ring influences reactivity and subsequent biological activity. pnrjournal.com The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, which can enhance π-π stacking interactions with aromatic residues in a protein target.

Impact of Chemical Modifications at the Amine and Bromine Positions on Biological Interactions (e.g., Antimicrobial Activity, Enzyme Inhibition)

Chemical modifications at the amine and bromine positions of the 5-bromo-2,4-dimethoxyaniline core are key strategies for modulating biological activity, including antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity:

The amine group of aniline derivatives is a common site for modification to generate Schiff bases or amides, often leading to enhanced antimicrobial properties. Azo dyes derived from 2,4-dimethoxyaniline have been synthesized and evaluated for their antibacterial activity. researchgate.net Similarly, new azo-pyrimidine derivatives incorporating a 3,4-dimethoxyaniline (B48930) moiety have shown promising antibacterial activity. japsonline.com These studies suggest that derivatization of the amine group in this compound could yield compounds with significant antimicrobial potential.

The bromine atom also plays a role in the antimicrobial activity of related heterocyclic systems. For instance, 6-bromo-substituted quinazoline (B50416) derivatives have demonstrated good activity against both gram-positive and gram-negative bacteria. ijpcbs.com This indicates that the presence of bromine on the aromatic ring can be advantageous for antimicrobial efficacy.

Enzyme Inhibition:

Modifications to the aniline and bromo-substituted phenyl ring are crucial for developing potent enzyme inhibitors. As mentioned earlier, quinazolinone derivatives with a 3-bromophenyl substituent have shown significant CDK9 inhibitory activity. mdpi.com In silico docking studies of bromo aniline derivatives against the Hsp90 chaperone have been conducted to predict their binding modes and potential as anticancer agents. sciencescholar.usresearchgate.net These computational approaches can guide the rational design of new inhibitors by predicting how modifications at the bromine or amine positions will affect binding.

The table below summarizes the biological activities of compounds structurally related to this compound, highlighting the impact of various substituents.

| Compound Class | Modification | Biological Activity |

| Azo dyes | Derived from 2,4-dimethoxyaniline | Antibacterial activity researchgate.net |

| Azo-pyrimidines | Derived from 3,4-dimethoxyaniline | Antibacterial activity japsonline.com |

| Quinoxalines | Variously substituted | Antimicrobial activity nih.gov |

| Quinazolinones | 6-bromo substitution | Antimicrobial activity ijpcbs.com |

| Quinazolinones | 3-bromophenyl substitution | CDK9 inhibition mdpi.com |

These examples from the literature underscore the potential of the this compound scaffold as a template for the design of novel biologically active compounds. Further targeted synthesis and biological evaluation of derivatives with systematic modifications at the amine and bromine positions are necessary to fully elucidate the structure-activity relationships and to optimize their therapeutic potential.

Future Perspectives and Emerging Research Avenues

Exploration of 5-Bromo-2,4-dimethoxyaniline in New Catalytic Cycles

The amine and bromo substituents on the this compound scaffold present opportunities for its use in novel catalytic systems. The amine group can act as a directing group or a ligand component, while the aryl bromide is a classic handle for cross-coupling reactions.

Future research could explore its role as a precursor to N-heterocyclic carbene (NHC) ligands or other specialized ligands for transition metal catalysis. The electronic properties conferred by the methoxy (B1213986) groups can tune the catalytic activity of the resulting metal complexes. Potential catalytic applications are summarized below.

| Catalytic Application | Potential Role of this compound Derivative |

| Cross-Coupling Reactions | As a ligand precursor, tuning catalyst selectivity and activity. |

| C-H Activation | The amine group can serve as a directing group for site-selective functionalization. |

| Asymmetric Catalysis | Incorporation into chiral ligands for enantioselective transformations. |

Detailed research findings in the broader field of aniline (B41778) derivatives suggest that functionalized anilines can be pivotal in developing next-generation catalysts. The specific substitution pattern of this compound offers a unique electronic and steric profile that warrants investigation.

Application in Self-Assembled Systems and Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, stands to benefit from the properties of this compound. The compound possesses several functionalities capable of participating in the formation of ordered, self-assembled structures. chemicalpapers.comsemanticscholar.org

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor, capable of forming predictable synthons with appropriate acceptors. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of molecules in the solid state or in solution. This can facilitate the creation of co-crystals and other complex architectures. rsc.org

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies. nih.gov

The interplay of these non-covalent forces could enable the design of functional materials, such as liquid crystals, gels, or porous organic frameworks. Aniline oligomers and aniline-phenol recognition have been shown to form complex supramolecular structures, indicating the potential for this compound to act as a versatile building block in this domain. chemicalpapers.comnih.gov

Advanced Synthetic Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the rapid diversification of complex molecules. nih.govresearchgate.net this compound is an ideal platform for exploring advanced LSF methodologies. The existing functional groups can direct reactions to specific sites on the molecule.

Modern synthetic methods that could be applied to this compound include:

Directed C-H Activation: The amine or methoxy groups could direct transition metal catalysts to functionalize specific C-H bonds on the aromatic ring, allowing for the introduction of new substituents without de novo synthesis. nih.govresearchgate.netnih.gov

Photoredox Catalysis: Visible-light-mediated reactions could enable novel transformations, such as the sulfonylation or amination of the aniline core under mild conditions. acs.org

Cross-Coupling Reactions: The bromo substituent is a prime site for introducing a wide variety of functional groups via palladium, copper, or nickel-catalyzed cross-coupling reactions.

These advanced methods would allow chemists to efficiently generate libraries of analogues from the this compound core, accelerating the discovery of new bioactive compounds or materials with tailored properties. acs.orgnih.gov

| LSF Method | Target Site on this compound | Potential New Functionality |

| Directed C-H Activation | Ortho to amine or methoxy groups | Aryl, alkyl, or heteroatom groups |

| Cross-Coupling | C-Br bond | Carbon-carbon or carbon-heteroatom bonds |

| Photoredox Catalysis | Aromatic ring | Sulfonyl, amino, or other functional groups |

Integration with Machine Learning and AI in Retrosynthetic Analysis

Propose Novel Disconnections: Identify non-intuitive ways to break down a target molecule into simpler, commercially available precursors. acs.orgnih.gov

Rank Synthetic Routes: Evaluate potential synthetic pathways based on factors like predicted yield, cost of starting materials, and step count. mdpi.com

Predict Reaction Outcomes: Use trained models to predict the most likely product of a given set of reactants and conditions. mit.edu

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2,4-dimethoxyaniline, and what factors influence yield optimization?

Answer:

this compound is synthesized via two primary routes: